![molecular formula C13H13N3OS B12851935 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives.
Vorbereitungsmethoden
The synthesis of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as hydrochloric acid. The resulting intermediate is then cyclized to form the desired triazole derivative .
Analyse Chemischer Reaktionen
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Research has shown that triazole derivatives have potential anticancer properties, and this compound is being investigated for its ability to inhibit cancer cell growth.
Wirkmechanismus
The mechanism of action of 5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which play a crucial role in the metabolism of various substances. Additionally, it can interfere with the synthesis of nucleic acids, leading to the inhibition of cell proliferation and growth .
Vergleich Mit ähnlichen Verbindungen
5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridine ring instead of a benzofuran ring, which affects its chemical properties and biological activities.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
3-Bromo-1H-1,2,4-triazole: The presence of a bromine atom in this compound makes it more reactive in substitution reactions compared to this compound.
Eigenschaften
Molekularformel |
C13H13N3OS |
|---|---|
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13N3OS/c1-8(2)16-12(14-15-13(16)18)11-7-9-5-3-4-6-10(9)17-11/h3-8H,1-2H3,(H,15,18) |
InChI-Schlüssel |
LYBNXVRHXNUOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


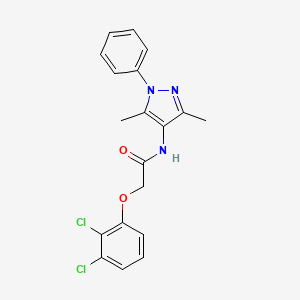

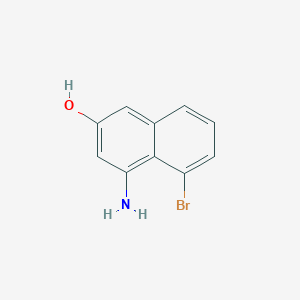
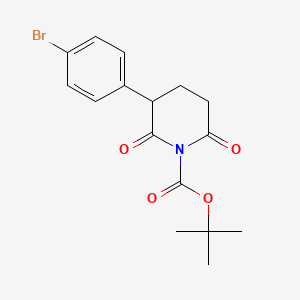
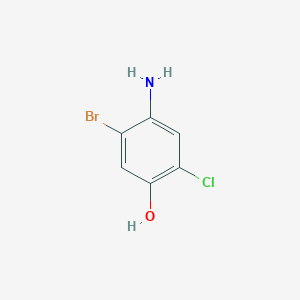
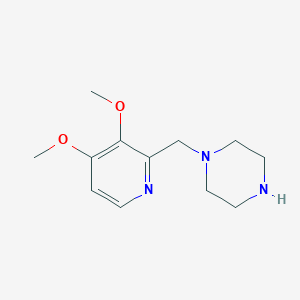

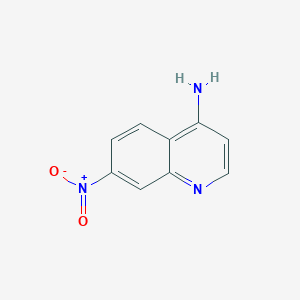

![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)


![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
